molecular formula C₉H₁₆N₂O₃ B1140307 Ethyl 4-acetamidopiperidine-1-carboxylate CAS No. 208179-77-5

Ethyl 4-acetamidopiperidine-1-carboxylate

Cat. No.: B1140307
CAS No.: 208179-77-5
M. Wt: 200.24
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-acetamidopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetamidopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the acylation of piperidine with acetic anhydride to form 4-acetamidopiperidine. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The reaction conditions are carefully controlled to optimize yield and purity. Solvents such as chloroform and ethyl acetate are commonly used, and the product is often purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamidopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .

Scientific Research Applications

Ethyl 4-acetamidopiperidine-1-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-acetamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-aminopiperidine-1-carboxylate
  • Ethyl piperidine-4-carboxylate
  • 4-acetamidopiperidine-1-carboxylate

Uniqueness

Ethyl 4-acetamidopiperidine-1-carboxylate is unique due to its specific acetamido and ethoxycarbonyl functional groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biological Activity

Ethyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a small organic molecule with the following chemical structure:

  • Chemical Formula : C11_{11}H16_{16}N2_2O3_3
  • Molecular Weight : Approximately 224.26 g/mol
  • IUPAC Name : Ethyl 4-(acetylamino)piperidine-1-carboxylate

This compound features a piperidine ring substituted with an acetamido group and an ethyl ester, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It has been suggested that this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is activated by various stimuli, leading to the release of pro-inflammatory cytokines such as IL-1β. This compound has shown potential in inhibiting this activation, thereby reducing inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. The compound was tested at various concentrations, and results indicated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .

Table 1: Inhibition of IL-1β Release by this compound

Concentration (µM)% Inhibition of IL-1β Release
1045%
2560%
5075%

Absorption and Distribution

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is predicted to have good intestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications .

Toxicity and Safety Profile

Preliminary assessments suggest that this compound has a low toxicity profile, as indicated by Ames tests showing no mutagenic effects. However, comprehensive toxicity studies are necessary to confirm its safety for therapeutic use .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Inflammatory Diseases : In a model of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in significant reduction in disease severity and inflammatory markers, supporting its role as an anti-inflammatory agent .
  • Neurological Disorders : Given its ability to penetrate the blood-brain barrier, research is ongoing to evaluate its efficacy in models of neuroinflammation and neurodegenerative diseases .

Properties

IUPAC Name

ethyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJAMFDDNCPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193207
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198133-70-9
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198133-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetamidopiperidine (20.7 g), sodium bicarbonate (10.6 g) and water (300 ml) was cooled to 0° C., and 17.7 g of ethyl chloroformate was added dropwise, with stirring. Upon completion of the addition, the reaction mixture was allowed to warm to ambient temperature and was diluted with water and ethyl acetate. The layers were separated, and the organic layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated to give 32.2 g (100%) of product.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

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